molecular formula C13H15N3O2 B7101540 N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide

N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide

Cat. No.: B7101540
M. Wt: 245.28 g/mol
InChI Key: AEPBGKYSEULXSK-UHFFFAOYSA-N
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Description

  • Reactants: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl] intermediate, acetic anhydride
  • Conditions: Reflux in acetic acid
  • Product: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Properties

IUPAC Name

N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10(17)15-12-9-14-6-5-11(12)13(18)16-7-3-2-4-8-16/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPBGKYSEULXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)C(=O)N2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the dihydropyridine intermediate, which is then coupled with a pyridine derivative

  • Preparation of 3,6-dihydro-2H-pyridine-1-carbonyl intermediate

    • Reactants: Pyridine-3-carboxylic acid, ethyl acetoacetate
    • Conditions: Reflux in ethanol with a catalytic amount of piperidine
    • Product: 3,6-dihydro-2H-pyridine-1-carbonyl compound
  • Coupling with pyridine derivative

    • Reactants: 3,6-dihydro-2H-pyridine-1-carbonyl compound, 4-bromopyridine
    • Conditions: Palladium-catalyzed cross-coupling reaction in the presence of a base such as potassium carbonate
    • Product: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl] intermediate

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions

    Reduction: Sodium borohydride (NaBH4) in methanol

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF)

Major Products

    Oxidation: Pyridine-3-carboxylic acid derivatives

    Reduction: N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]ethanol

    Substitution: this compound derivatives with various substituents

Scientific Research Applications

N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]benzamide
  • N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]methylamide

Comparison

Compared to similar compounds, N-[4-(3,6-dihydro-2H-pyridine-1-carbonyl)pyridin-3-yl]acetamide is unique due to its specific acetamide group, which can influence its chemical reactivity and biological activity. The presence of the acetamide group may enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications.

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